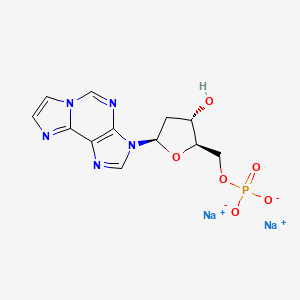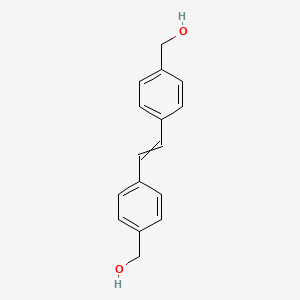
4,4'-Stilbenedimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Stilbenedimethanol typically involves the reduction of 4,4’-dinitrostilbene. One common method includes the use of stannous chloride (SnCl2) as a reducing agent . The reaction proceeds under mild conditions, often in an alcoholic solvent, to yield the desired product.
Industrial Production Methods: Industrial production of 4,4’-Stilbenedimethanol may involve similar reduction processes but on a larger scale. The choice of solvent and reducing agent can vary based on cost and availability. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Stilbenedimethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Stannous chloride (SnCl2) is frequently used.
Substitution: Reagents like tosyl chloride (TsCl) can be used for converting hydroxyl groups to tosylates.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: More reduced stilbene derivatives.
Substitution: Tosylates and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Stilbenedimethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of polymers and other materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 4,4’-Stilbenedimethanol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its structural similarity to other stilbenes suggests it may interact with cellular pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Combretastatin: A potent anticancer agent with a similar stilbene core structure.
Uniqueness: 4,4’-Stilbenedimethanol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
[4-[2-[4-(hydroxymethyl)phenyl]ethenyl]phenyl]methanol |
InChI |
InChI=1S/C16H16O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10,17-18H,11-12H2 |
InChI-Schlüssel |
IQGIEQUZEXHPME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C=CC2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
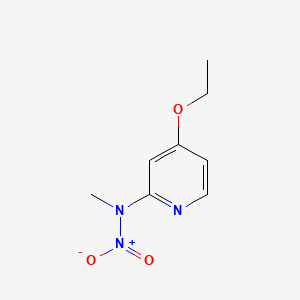
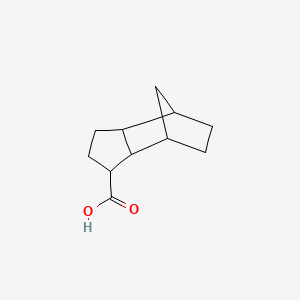
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
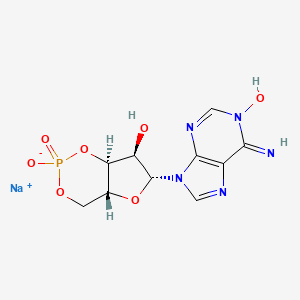
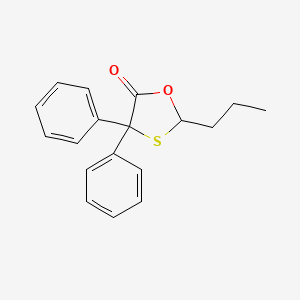
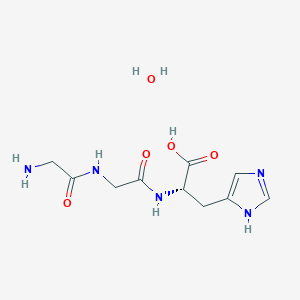
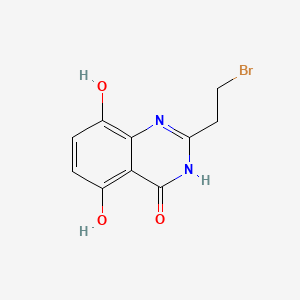
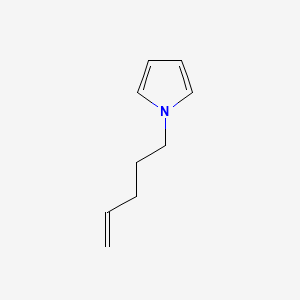
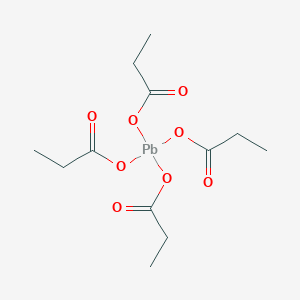

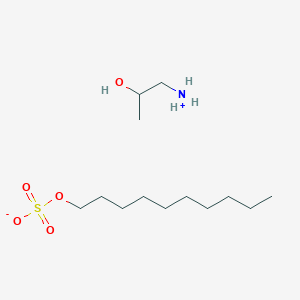
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
